molecular formula C9H16O3 B1377634 Methyl 4-ethyloxane-4-carboxylate CAS No. 1443980-49-1

Methyl 4-ethyloxane-4-carboxylate

Cat. No. B1377634
CAS RN: 1443980-49-1
M. Wt: 172.22 g/mol
InChI Key: WEJKSGBCYOBGGL-UHFFFAOYSA-N
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Description

“Methyl 4-ethyloxane-4-carboxylate” is a chemical compound with the CAS Number: 1443980-49-1 . Its IUPAC name is methyl 4-ethyltetrahydro-2H-pyran-4-carboxylate . The molecular weight of this compound is 172.22 .


Molecular Structure Analysis

The InChI code for “Methyl 4-ethyloxane-4-carboxylate” is 1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-ethyloxane-4-carboxylate” are not available, oxetanes in general are known for their contrasting behaviors: they are stable motifs in medicinal chemistry and have a propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

“Methyl 4-ethyloxane-4-carboxylate” is a liquid at room temperature .

Scientific Research Applications

Applications in Organic Synthesis

Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a compound structurally similar to Methyl 4-ethyloxane-4-carboxylate, has been used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. The reaction yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields. This method offers a versatile approach to synthesizing highly functionalized tetrahydropyridines, which are valuable in various chemical syntheses (Zhu, Lan, & Kwon, 2003).

Applications in Biological Studies

Antiradical and Antimicrobial Properties : Carboxylate esters derived from sulfonamides have been synthesized and characterized for their biological activities, including antioxidant and enzyme inhibition activities, as well as antimicrobial and antifungal effects. These esters demonstrate diverse biological efficacy, providing a basis for their potential use in pharmaceutical applications (Danish et al., 2019).

Applications in Catalysis and Polymer Chemistry

Catalysis in Organic Reactions : Iridium-catalyzed cage B(4)-amidation of o-carboranes with dioxazolones is a notable reaction involving carboxylate derivatives. This reaction, supported by carboxylic acid-assisted B(4)-H bond activation, results in amidated o-carboranes and amidated and methoxycarbonylated nido-carboranes, showcasing the role of carboxylates in facilitating complex organic transformations (Han et al., 2020).

Polymer Chemistry : In the realm of sustainable chemistry, ethyl 4-(methoxymethyl)benzene carboxylate and similar compounds have been utilized in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves. These reactions are integral to producing biobased terephthalic acid precursors, highlighting the role of carboxylates in developing renewable polymers and environmentally friendly materials (Pacheco et al., 2015).

Biological Activity and Structure Analysis

Analgesic and Anti-inflammatory Properties : Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its derivatives have been explored for their potential analgesic and anti-inflammatory properties. The synthesis of these compounds and the analysis of their polymorphic forms provide insights into their pharmacological potential and the relationship between their molecular structures and biological properties (Ukrainets et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, H335, and H412 . These statements indicate that the compound can cause skin irritation, eye damage, respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for “Methyl 4-ethyloxane-4-carboxylate” and similar compounds could involve their use in medicinal chemistry, given the interest in oxetanes as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties .

properties

IUPAC Name

methyl 4-ethyloxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKSGBCYOBGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethyloxane-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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